

(2-Amino-5-Iodopyridin-3-YI)Methanol: A Technical Guide to Solubility Determination

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Compound of Interest

Compound Name: (2-Amino-5-Iodopyridin-3-YI)Methanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **(2-Amino-5-Iodopyridin-3-YI)Methanol**, a compound of interest for which quantitative solubility data is not readily available in public literature. In lieu of specific data, this document provides a comprehensive overview of established experimental protocols for determining the solubility of pyridine derivatives. These methodologies are intended to empower researchers to generate precise and reliable solubility profiles for this compound. This guide details the gravimetric, UV-Visible spectrophotometry, and shake-flask methods. Furthermore, a generalized experimental workflow is presented visually using a Graphviz (DOT language) diagram to facilitate the practical application of these protocols. While no specific signaling pathways involving **(2-Amino-5-Iodopyridin-3-YI)Methanol** have been identified in the current literature, understanding its solubility is a critical first step in elucidating its potential biological activity and applications in drug development.

Introduction

(2-Amino-5-Iodopyridin-3-YI)Methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an amino group, a hydroxymethyl group, and an iodine atom on the pyridine ring, suggests a moderate polarity that will influence its solubility in various solvents. The solubility of a

compound is a fundamental physicochemical property that dictates its behavior in various experimental and physiological systems. It is a critical parameter for:

- Drug Development: Influencing bioavailability, formulation, and dosage form design.
- Chemical Synthesis: Affecting reaction kinetics, purification, and crystallization processes.
- Biological Assays: Determining the achievable concentration range for in vitro and in vivo studies.

Given the absence of published quantitative solubility data for **(2-Amino-5-Iodopyridin-3-YI)Methanol**, this guide provides detailed experimental protocols to enable researchers to determine this crucial parameter.

Physicochemical Properties

A summary of the known physicochemical properties of **(2-Amino-5-Iodopyridin-3-YI)Methanol** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₆ H ₇ IN ₂ O	Sigma-Aldrich
Molecular Weight	250.04 g/mol	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
CAS Number	618107-90-7	Sigma-Aldrich

Table 1: Physicochemical Properties of **(2-Amino-5-Iodopyridin-3-YI)Methanol**.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for **(2-Amino-5-Iodopyridin-3-YI)Methanol** in various solvents has not been reported in the peer-reviewed literature. To facilitate the presentation of experimentally determined data, a template (Table 2) is provided below. Researchers can populate this table with their own findings.

Solvent	Temperature (°C)	Solubility (g/L)	Solubility (mol/L)	Method Used
Water	25	Data to be determined	Data to be determined	e.g., Shake-Flask
Ethanol	25	Data to be determined	Data to be determined	e.g., Gravimetric
Methanol	25	Data to be determined	Data to be determined	e.g., UV-Vis
DMSO	25	Data to be determined	Data to be determined	e.g., Shake-Flask
Acetonitrile	25	Data to be determined	Data to be determined	e.g., Gravimetric
Dichloromethane	25	Data to be determined	Data to be determined	e.g., UV-Vis

Table 2: Template for Reporting Quantitative Solubility Data for **(2-Amino-5-Iodopyridin-3-YI)Methanol**.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of **(2-Amino-5-Iodopyridin-3-YI)Methanol**.

Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.^[1]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- **(2-Amino-5-Iodopyridin-3-YI)Methanol** (high purity)

- Solvent of interest
- Thermostatic shaker or water bath
- Analytical balance
- Filtration device (e.g., syringe filters with appropriate membrane)
- Vials or flasks with secure closures

Procedure:

- Add an excess amount of **(2-Amino-5-Iodopyridin-3-Yl)Methanol** to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
- Place the vial in a thermostatic shaker set to the desired temperature.
- Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After equilibration, allow the mixture to stand at the same temperature to permit the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter to remove any undissolved particles.
- Accurately measure the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or gravimetric analysis).
- The experiment should be performed in triplicate to ensure reproducibility.[1]

Gravimetric Method

This classical method is accurate and straightforward, particularly for non-volatile solutes.[2]

Objective: To determine solubility by weighing the solid residue after evaporating the solvent from a saturated solution.[2]

Materials:

- Saturated solution of **(2-Amino-5-Iodopyridin-3-Yl)Methanol** (prepared as in the shake-flask method)
- Pre-weighed container (e.g., glass vial or evaporating dish)
- Analytical balance
- Vacuum oven or rotary evaporator

Procedure:

- Prepare a saturated solution as described in the shake-flask method.
- Carefully transfer a known volume or weight of the clear, filtered saturated solution into a pre-weighed container.[2]
- Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of the compound.[2]
- Once the solvent is fully evaporated, cool the container in a desiccator to prevent moisture absorption.
- Weigh the container with the solid residue.
- Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the solution used.

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[3]

Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance.[3]

Materials:

- UV-Vis spectrophotometer

- Quartz cuvettes
- Volumetric flasks and pipettes
- **(2-Amino-5-Iodopyridin-3-YI)Methanol** (high purity)
- Solvent of interest

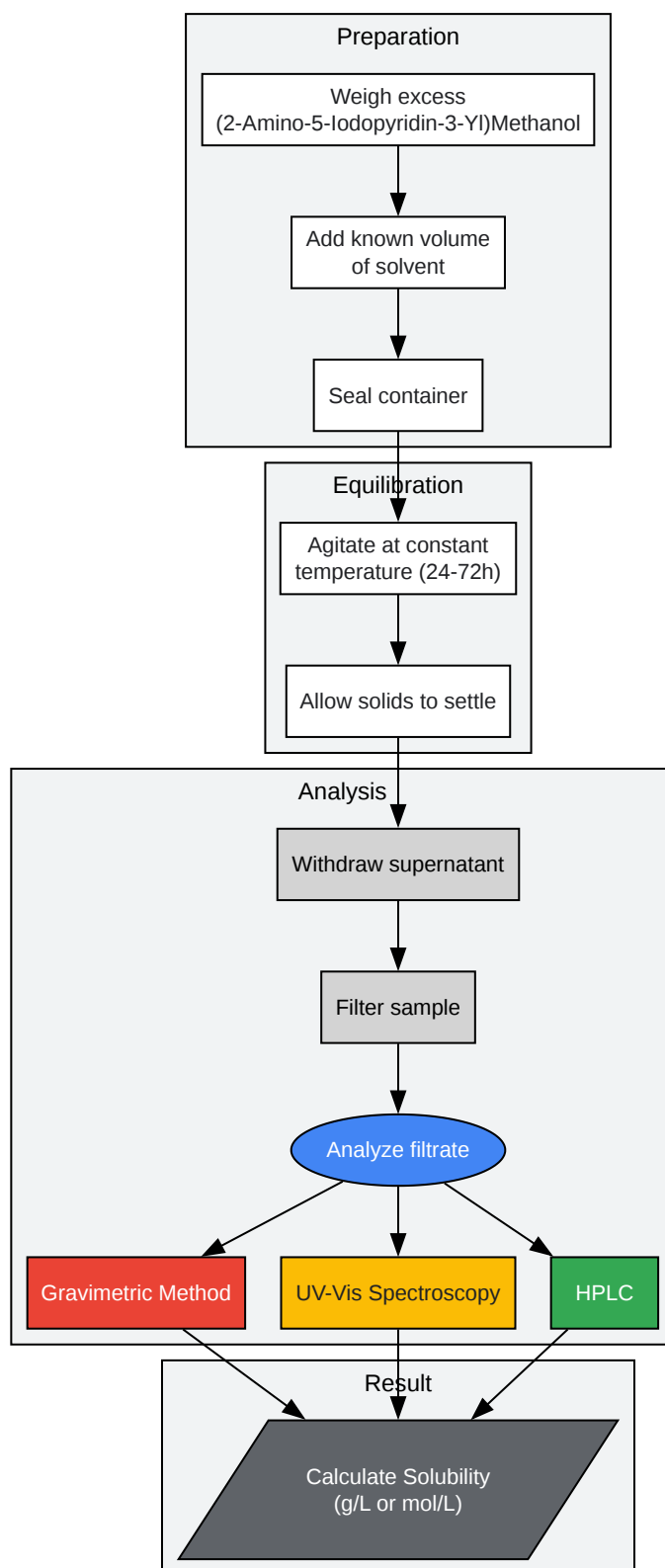
Procedure:

- Preparation of a Calibration Curve:
 - Prepare a stock solution of known concentration of **(2-Amino-5-Iodopyridin-3-YI)Methanol** in the chosen solvent.[3]
 - Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.[3]
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).
 - Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[3]
- Preparation and Analysis of the Saturated Solution:
 - Prepare a saturated solution as described in the shake-flask method.
 - Carefully withdraw a sample of the clear, filtered supernatant.
 - Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[3]
 - Measure the absorbance of the diluted solution at λ_{max} .
- Calculation:

- Use the equation of the calibration curve to determine the concentration of the diluted solution.
- Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Signaling Pathways

As no specific signaling pathways involving **(2-Amino-5-Iodopyridin-3-Yl)Methanol** are documented, this section provides a visual representation of a general experimental workflow for solubility determination.



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Caption: General workflow for determining the solubility of **(2-Amino-5-Iodopyridin-3-Yl)Methanol**.

Conclusion

While direct quantitative solubility data for **(2-Amino-5-Iodopyridin-3-Yl)Methanol** is currently unavailable, this technical guide provides researchers with the necessary tools to independently determine this critical parameter. The detailed experimental protocols for the shake-flask, gravimetric, and UV-Visible spectrophotometry methods offer robust and reliable approaches to generating a comprehensive solubility profile. The provided workflow diagram serves as a practical guide for implementing these procedures. Accurate solubility data is indispensable for the rational design of future studies aimed at evaluating the therapeutic or material science applications of this compound.

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- To cite this document: BenchChem. [(2-Amino-5-Iodopyridin-3-Yl)Methanol: A Technical Guide to Solubility Determination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1285548#2-amino-5-iodopyridin-3-yl-methanol-solubility-data>]

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